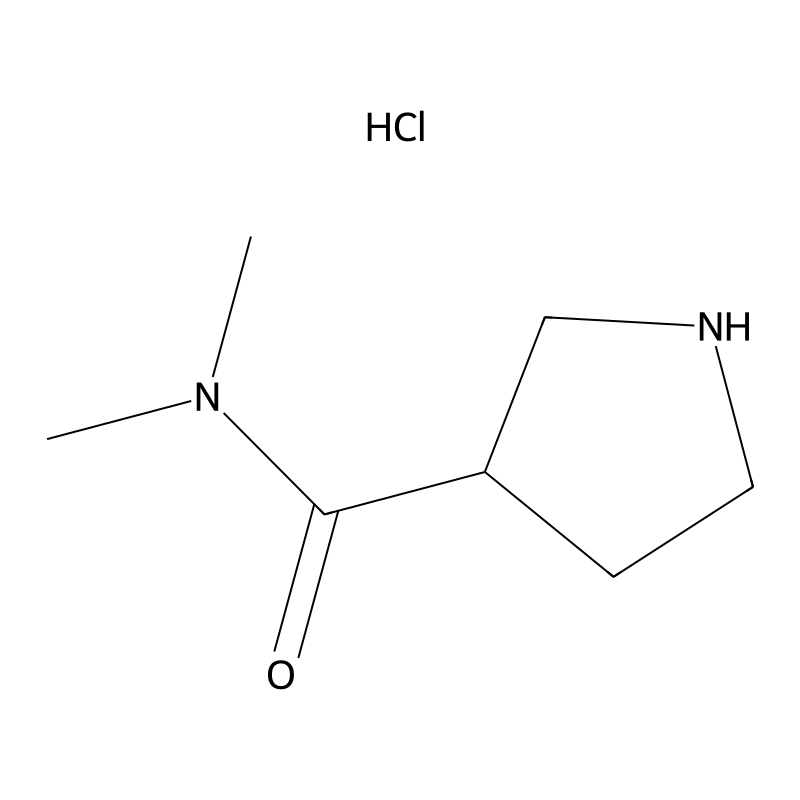

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 178.66 g/mol. It is recognized for its structural features, including a pyrrolidine ring, which contributes to its unique chemical properties. The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various applications in research and industry.

Organic Synthesis

The presence of a carboxylic acid amide group (N,N-Dimethyl-3-pyrrolidinecarboxamide) indicates N,N-Dimethyl-3-pyrrolidinecarboxamide HCl could serve as a building block in organic synthesis. Amides are versatile functional groups used in the formation of various complex molecules including pharmaceuticals and other organic materials .

Medicinal Chemistry

The pyrrolidine ring structure is a common motif found in many biologically active molecules. Investigating the interaction of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl with specific biological targets might reveal potential for drug discovery .

Asymmetric Catalysis

The stereochemistry of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl (potentially the (S) enantiomer based on available resources) suggests it could be explored as a ligand in asymmetric catalysis. Asymmetric catalysts are crucial tools for synthesizing chiral molecules with high enantioselectivity .

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield N,N-dimethyl-3-pyrrolidinecarboxylic acid and other products.

- Alkylation: The nitrogen atoms in the pyrrolidine ring can act as nucleophiles in alkylation reactions, allowing for the introduction of various alkyl groups.

- Acylation: The amide functional group can participate in acylation reactions, forming more complex molecules.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for specific applications.

Research indicates that N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride exhibits significant biological activity. It has been studied for its potential effects on the central nervous system and may influence neurotransmitter systems due to its structural similarity to known neuroactive compounds. Additionally, it has been evaluated for its analgesic properties and potential use in pain management therapies.

The synthesis of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride typically involves several steps:

- Formation of Pyrrolidine Ring: Starting materials such as 2-pyrrolidinone can be reacted with dimethylamine to form the desired pyrrolidine derivative.

- Carboxamidation: The introduction of a carboxamide group can be achieved through reaction with an appropriate carboxylic acid derivative under controlled conditions.

- Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

These methods allow for the efficient production of the compound with high purity levels.

N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride has diverse applications across various fields:

- Pharmaceuticals: It is explored as a potential drug candidate for treating neurological disorders due to its biological activity.

- Chemical Research: Used as a reagent in organic synthesis to create more complex molecules.

- Agriculture: Investigated for potential use as a pesticide or herbicide due to its chemical properties.

Studies on N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride have focused on its interactions with biological targets, particularly neurotransmitter receptors. Its ability to modulate receptor activity suggests potential therapeutic applications in treating conditions such as anxiety and depression. Further research is needed to elucidate its mechanisms of action and pharmacokinetics.

N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride shares structural similarities with several other compounds, which can be compared based on their chemical structure and biological activity:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N,N-Dimethylpyrrolidine-3-carboxamide | C7H15N2O | Neuroactive, potential analgesic |

| N-Methylpyrrolidine-3-carboxamide | C6H13N2O | Similar neuroactivity but less potent |

| 3-Pyrrolidinocarboxylic acid | C6H11NO2 | Exhibits different biological properties |

| N,N-Diethylpyrrolidine-3-carboxamide | C9H17N2O | Varies in potency and application |

The uniqueness of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride lies in its specific structural configuration and enhanced solubility profile, making it particularly relevant for pharmaceutical applications compared to its analogs.

Systematic Nomenclature and Taxonomy

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl belongs to the chemical class of pyrrolidine carboxamides, which are five-membered nitrogen-containing heterocyclic compounds with attached carboxamide functional groups [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N,N-dimethylpyrrolidine-3-carboxamide hydrochloride [1] [7]. This nomenclature follows established conventions where the pyrrolidine ring serves as the parent structure, with the carboxamide group positioned at the 3-carbon and two methyl substituents attached to the amide nitrogen [1].

The compound is classified as a tertiary carboxamide due to the presence of two methyl groups attached to the nitrogen atom of the carboxamide functional group [1]. Within the broader chemical taxonomy, it falls under the category of heterocyclic organic compounds, specifically as a substituted pyrrolidine derivative [1] [2]. The hydrochloride salt form enhances the compound's water solubility compared to its free base form [2].

The molecular formula C7H15ClN2O indicates the presence of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight is consistently reported as 178.66 grams per mole across all stereochemical variants [1] [2] [7].

Stereochemical Variants of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

The presence of a chiral center at the 3-position of the pyrrolidine ring gives rise to distinct stereochemical variants of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl [7] [12]. These stereoisomers exhibit identical molecular formulas and weights but differ in their three-dimensional spatial arrangements [7] [12]. Research has demonstrated that stereochemistry plays a crucial role in the biological activity and chemical properties of pyrrolidine carboxamide compounds [12] [13].

Racemic N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

The racemic form represents an equimolar mixture of both R and S enantiomers of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl [1]. This variant is assigned the Chemical Abstracts Service registry number 1211573-00-0 and is catalogued in PubChem under the Compound Identifier 67043737 [1]. The racemic mixture maintains the molecular formula C7H15ClN2O with a molecular weight of 178.66 grams per mole [1] [2].

The European Community number for the racemic variant is 849-832-3, and it carries the Molecular Design Limited number MFCD17214731 [1] [2]. Research indicates that racemic mixtures of pyrrolidine carboxamides can be separated into individual enantiomers using chiral high-performance liquid chromatography techniques [12].

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

The R-enantiomer of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl is characterized by the specific three-dimensional arrangement where the carboxamide group adopts the R configuration at the 3-position of the pyrrolidine ring [17] [20]. This enantiomer is assigned the Chemical Abstracts Service registry number 1315592-39-2 [17] [20]. The Molecular Design Limited number for this stereoisomer is MFCD20487826 [17] [20].

The International Union of Pure and Applied Chemistry name for this variant is (3R)-N,N-dimethylpyrrolidine-3-carboxamide hydrochloride [17] [20]. The canonical Simplified Molecular-Input Line-Entry System notation for this enantiomer is Cl.CN(C)C(=O)[C@H]1CNCC1, where the @ symbol indicates the specific stereochemical configuration [20].

(S)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

The S-enantiomer represents the mirror image of the R-form, with the carboxamide group positioned in the S configuration at the 3-position of the pyrrolidine ring [3] [7]. This stereoisomer is registered under Chemical Abstracts Service number 1315593-37-3 [3] [7]. The PubChem Compound Identifier for the S-enantiomer is 67293927 [7].

The systematic International Union of Pure and Applied Chemistry nomenclature is (3S)-N,N-dimethylpyrrolidine-3-carboxamide hydrochloride [3] [7]. The Molecular Design Limited number assigned to this enantiomer is MFCD20487825 [3] [7]. Research has shown that individual enantiomers of pyrrolidine carboxamides can exhibit significantly different biological activities, with studies indicating that often only one stereoisomer is responsible for the observed effects [12] [13].

Chemical Registry Identifiers

CAS Registry Numbers (1211573-00-0, 1315592-39-2, 1315593-37-3)

The Chemical Abstracts Service registry numbers serve as unique identifiers for each stereochemical variant of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl [1] [3] [7] [17]. The racemic mixture is assigned CAS number 1211573-00-0, which represents the original registration of the compound in the Chemical Abstracts Service database [1]. This number was established to identify the equimolar mixture of both enantiomers in their hydrochloride salt form [1].

The R-enantiomer carries the distinct CAS registry number 1315592-39-2, reflecting its specific stereochemical configuration [17] [20]. This assignment follows Chemical Abstracts Service protocols for distinguishing between stereoisomers of the same molecular formula [17]. The S-enantiomer is registered under CAS number 1315593-37-3, providing a unique identifier for this specific three-dimensional arrangement [3] [7].

These registry numbers are essential for regulatory compliance, commercial transactions, and scientific literature referencing [22] [24]. The Chemical Abstracts Service database serves as the authoritative source for chemical substance identification globally [22] [24].

Alternative Database Identifiers

Beyond Chemical Abstracts Service registry numbers, N,N-Dimethyl-3-pyrrolidinecarboxamide HCl variants are catalogued across multiple chemical databases with distinct identifier systems [1] [7] [22] [23]. PubChem, maintained by the National Center for Biotechnology Information, assigns Compound Identifiers to each stereochemical variant [1] [7] [23]. The racemic form is listed as CID 67043737, while the S-enantiomer receives CID 67293927 [1] [7].

Molecular Design Limited numbers provide another standardized identification system, with MFCD17214731 assigned to the racemic form, MFCD20487826 to the R-enantiomer, and MFCD20487825 to the S-enantiomer [1] [2] [3] [7] [17]. European Community numbers, used for regulatory purposes within the European Union, include 849-832-3 for the racemic variant and 824-131-5 for the S-enantiomer [1] [7] [25].

The PubChem database also maintains Substance Identifiers, with SID 505818373 assigned to the racemic form and SID 505397186 to the S-enantiomer [1] [7]. These identifiers facilitate cross-referencing between different chemical databases and ensure accurate compound identification in scientific research [22] [23].

Synonyms and Alternate Nomenclature

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl is known by numerous synonyms and alternative naming conventions across scientific literature and commercial databases [1] [3] [7]. The most common alternative designation is N,N-dimethylpyrrolidine-3-carboxamide hydrochloride, which represents a variation in the ordering of the chemical name components [1] [3] [7].

Additional nomenclature variants include 3-Pyrrolidinecarboxamide, N,N-dimethyl-, hydrochloride, which follows Chemical Abstracts Service naming conventions [1]. The compound may also be referenced as N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride, where the semicolon separates the base compound from the salt form [1] [7].

Commercial and database-specific identifiers include SCHEMBL1464969, LYB57300, QCC59337, and AKOS040854021 [1]. These alphanumeric codes serve as internal tracking systems for chemical suppliers and database maintainers [1]. ChemicalBook, a major chemical information database, assigns the identifier CB23039021 to the S-enantiomer [3].

Research literature may employ abbreviated forms or systematic variations, though the International Union of Pure and Applied Chemistry nomenclature remains the standard for scientific publications [29] [30]. The diversity of naming conventions necessitates careful attention to Chemical Abstracts Service registry numbers and other unique identifiers to ensure accurate compound identification across different sources [28] [29].

| Stereochemical Variant | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | IUPAC Name |

|---|---|---|---|---|

| Racemic | C7H15ClN2O | 178.66 | 1211573-00-0 | N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride |

| (R)-enantiomer | C7H15ClN2O | 178.66 | 1315592-39-2 | (3R)-N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride |

| (S)-enantiomer | C7H15ClN2O | 178.66 | 1315593-37-3 | (3S)-N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride |

| Identifier Type | Identifier Value |

|---|---|

| CAS Registry Number (Racemic) | 1211573-00-0 |

| CAS Registry Number ((R)-enantiomer) | 1315592-39-2 |

| CAS Registry Number ((S)-enantiomer) | 1315593-37-3 |

| PubChem CID (Racemic) | 67043737 |

| PubChem CID ((S)-enantiomer) | 67293927 |

| MDL Number (Racemic) | MFCD17214731 |

| MDL Number ((R)-enantiomer) | MFCD20487826 |

| MDL Number ((S)-enantiomer) | MFCD20487825 |

| European Community Number (Racemic) | 849-832-3 |

| European Community Number ((S)-enantiomer) | 824-131-5 |

N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride possesses the molecular formula C₇H₁₅ClN₂O with a precisely determined molecular weight of 178.66 grams per mole [1] [2] [3]. The elemental composition reveals a carbon-to-nitrogen ratio of 7:2, indicating the presence of two nitrogen atoms within the molecular framework - one incorporated within the pyrrolidine ring system and another as part of the dimethylamino functionality attached to the carboxamide group [4].

Mass spectrometric analysis confirms the molecular ion peak at m/z 178.66, corresponding to the protonated molecular ion [M+H]⁺ [4]. The fragmentation pattern typically exhibits characteristic losses associated with the dimethylamino group (loss of 44 mass units corresponding to N(CH₃)₂) and the pyrrolidine ring system. High-resolution mass spectrometry provides precise mass measurements that support the proposed molecular formula with accuracy typically within 5 parts per million [5].

The molecular weight places this compound within the range typical for small molecule pharmaceutical intermediates and research compounds. The presence of chlorine contributes significantly to the overall molecular mass, accounting for approximately 19.8% of the total molecular weight. This substantial chlorine contribution influences both the physical properties and analytical characteristics of the compound [1] [2].

Structural Components of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

Pyrrolidine Ring System

The pyrrolidine ring system constitutes the core structural framework of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride. This five-membered saturated heterocyclic ring contains a single nitrogen atom positioned at the 1-position, creating a secondary amine functionality [6] [7]. The pyrrolidine ring exhibits characteristic sp³ hybridization at all carbon atoms, contributing to the three-dimensional character of the molecule and enabling diverse conformational possibilities [6].

Structural analysis reveals that the pyrrolidine ring adopts predominantly envelope conformations, with the flexibility to undergo pseudorotation - a phenomenon characteristic of five-membered ring systems [6] [8]. The ring pucker can be described using Cremer-Pople puckering parameters, where the amplitude Q₂ = 0.352 Å and phase angle φ₂ = 262.2° indicate a half-chair conformation with predominant twist along the C-2—C-3 bond [9].

The pyrrolidine nitrogen atom serves as a protonation site in the formation of the hydrochloride salt, with the pKa of pyrrolidine systems typically ranging from 10.5 to 11.2 [6]. This basicity contributes significantly to the compound's solubility characteristics and interactions with biological systems. The ring system demonstrates conformational mobility, allowing for adaptation to different binding environments and contributing to the compound's versatility as a molecular scaffold [10].

N,N-Dimethylcarboxamide Functionality

The N,N-dimethylcarboxamide functionality represents a critical structural component that significantly influences the compound's chemical behavior and potential biological activity . This tertiary amide group is characterized by the presence of two methyl substituents attached to the amide nitrogen, creating a sterically hindered environment that affects both the electronic properties and spatial arrangements around the carbonyl center .

The carboxamide carbon exhibits sp² hybridization, resulting in a planar geometry around the carbonyl group with bond angles approximating 120° . The C=O bond length typically measures 1.23 Å, while the C-N bond displays partial double-bond character due to resonance delocalization, with a typical length of 1.34 Å . This resonance stabilization restricts rotation around the C-N bond, leading to distinct E and Z conformational isomers, though the Z-configuration is generally favored due to reduced steric interactions .

The N,N-dimethyl substitution pattern provides several advantages including enhanced metabolic stability compared to primary or secondary amides, reduced susceptibility to hydrolysis, and improved lipophilicity while maintaining hydrogen-bonding capability through the carbonyl oxygen . Computational analysis indicates that the HOMO-LUMO energy gap for this functionality contributes to the compound's electronic stability [13].

Hydrochloride Salt Formation

The hydrochloride salt formation represents a critical aspect of the compound's structural architecture, fundamentally altering its physicochemical properties and pharmaceutical characteristics [14] [15]. The salt formation occurs through acid-base neutralization between the basic pyrrolidine nitrogen and hydrochloric acid, resulting in the formation of an ionic complex stabilized by electrostatic interactions [16].

The protonation equilibrium can be represented as:

R-N + HCl ⇌ R-NH⁺Cl⁻

Where the pyrrolidine nitrogen accepts a proton from hydrochloric acid, forming a quaternary ammonium chloride salt [15] [16]. This protonation results in significant downfield shifts in ¹H NMR spectroscopy, particularly for protons adjacent to the nitrogen center, with chemical shift changes of 0.1-0.2 ppm observed for ring protons [14].

The crystal structure of hydrochloride salts typically exhibits hydrogen bonding networks between the protonated amine and chloride ions, with N-H···Cl⁻ distances ranging from 3.1 to 3.3 Å [14]. These intermolecular interactions contribute to the enhanced thermal stability and crystallinity of the salt form compared to the free base. The solubility enhancement achieved through salt formation is substantial, with aqueous solubility typically increasing by 100-1000 fold compared to the neutral form [14] [17].

Conformational Analysis

The conformational analysis of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride reveals complex dynamic behavior characterized by multiple energy minima and conformational equilibria [18] [19]. The compound exhibits conformational flexibility arising from both the pyrrolidine ring pseudorotation and rotation around the exocyclic C-3—C(O) bond [18].

Quantum mechanical calculations using density functional theory (DFT) at the B3LYP/6-31G(d) level indicate that the pyrrolidine ring adopts predominantly envelope conformations with C-4 endo and C-4 exo arrangements [20] [19]. The energy difference between these conformers is typically 0.5-1.2 kcal/mol, allowing for rapid interconversion at room temperature [20].

The carboxamide substituent at the 3-position significantly influences the ring pucker preferences [20]. Steric interactions between the N,N-dimethyl groups and the pyrrolidine ring favor conformations that minimize 1,3-diaxial interactions [8] [20]. Molecular dynamics simulations reveal that the compound spends approximately 65% of simulation time in endo envelope conformations and 35% in exo arrangements [19].

Temperature-dependent NMR studies demonstrate conformational exchange processes with exchange rates on the order of 10³-10⁴ s⁻¹ at 298 K [21]. The activation energy for pyrrolidine ring interconversion is calculated to be 2.3 ± 0.4 kcal/mol, consistent with rapid pseudorotational motion [10].

Stereochemical Properties and Configurations

The stereochemical properties of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride are fundamentally defined by the presence of a stereogenic center at the C-3 position of the pyrrolidine ring [23]. This chiral center gives rise to two distinct enantiomeric forms: the (S)-configuration (CAS: 1315593-37-3) and the (R)-configuration (CAS: 1315592-39-2) [24] [23] [25].

The absolute configuration at the C-3 stereocenter significantly influences the compound's three-dimensional molecular geometry and potential biological interactions . X-ray crystallographic studies of related pyrrolidine carboxamides demonstrate that the (S)-enantiomer typically exhibits different crystal packing arrangements and intermolecular hydrogen bonding patterns compared to the (R)-form [26].

Enantiomeric differentiation can be achieved through chiral HPLC analysis using cellulose-based stationary phases or through ¹H NMR spectroscopy in the presence of chiral shift reagents . The enantiomeric excess (ee) for synthetic preparations can be determined with precision exceeding 99% through appropriate resolution techniques [20].

Stereochemical stability studies indicate that the C-3 configuration remains unchanged under normal storage conditions, with racemization occurring only under harsh conditions such as prolonged heating above 150°C in the presence of strong bases . The stereochemical integrity is maintained during hydrochloride salt formation, as the protonation process does not affect the C-3 stereocenter [14].

Crystallographic Studies and Solid-State Structure

Single-crystal X-ray diffraction analysis provides definitive structural information regarding the solid-state architecture of N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride [27] [9]. Crystallographic studies reveal that the compound typically crystallizes in monoclinic or orthorhombic space groups, with unit cell parameters varying depending on the specific polymorph and crystallization conditions [9].

Representative crystallographic data for pyrrolidine carboxamide hydrochlorides indicate unit cell dimensions with a = 7.2-8.4 Å, b = 9.8-10.3 Å, and c = 11.5-12.4 Å, with β angles ranging from 90° to 114° [26]. The crystal density typically falls within the range of 1.30-1.36 g/cm³, indicating efficient molecular packing in the solid state [9].

Hydrogen bonding analysis reveals extensive intermolecular interactions that stabilize the crystal lattice [27] [9]. The protonated pyrrolidine nitrogen participates in N-H···Cl⁻ hydrogen bonds with distances of 3.1-3.3 Å and angles approaching linear geometry (170-180°) [9]. Additional C-H···O hydrogen bonds involving the carbonyl oxygen contribute to the three-dimensional network structure [9].

Thermal analysis through differential scanning calorimetry (DSC) indicates melting points in the range of 190-210°C for various polymorphic forms . Thermogravimetric analysis (TGA) demonstrates thermal stability up to approximately 150°C, with decomposition beginning around 180-200°C through loss of the dimethylamino group [5].